Cas no 200344-33-8 ((2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

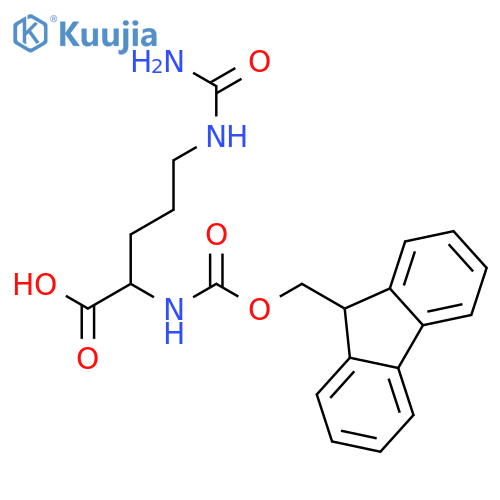

200344-33-8 structure

商品名:(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

CAS番号:200344-33-8

MF:C21H23N3O5

メガワット:397.424425363541

MDL:MFCD00151942

CID:66576

PubChem ID:7015838

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- Fmoc-D-citrulline

- Fmoc-D-Cit-OH

- (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-5-ureidopentanoic acid

- (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

- AmbotzFAA1313

- Fmoc-D-Cit

- D-Ornithine, N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- (2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

- (R)-2-Fmoc-amino-5-ureidopentanoic acid

- J-300337

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoic acid

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-citrulline

- Nalpha-Fmoc-L-citrulline

- DS-15064

- AKOS016842941

- Fmoc-D-Orn(carbamoyl)-OH

- CS-0144996

- MFCD00151942

- EN300-7387835

- 200344-33-8

- DTXSID30426779

- AM82462

- F12317

- SCHEMBL25356641

- (2R)-5-(carbamoylamino)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid

-

- MDL: MFCD00151942

- インチ: InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1

- InChIKey: NBMSMZSRTIOFOK-GOSISDBHSA-N

- ほほえんだ: NC(NCCC[C@H](C(O)=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)=O

計算された属性

- せいみつぶんしりょう: 397.16400

- どういたいしつりょう: 397.16377084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 11

- 複雑さ: 577

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 131Ų

じっけんとくせい

- PSA: 130.75000

- LogP: 3.90890

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid セキュリティ情報

- ちょぞうじょうけん:冷蔵保存

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7387835-0.05g |

(2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

200344-33-8 | 95.0% | 0.05g |

$19.0 | 2025-03-11 | |

| Enamine | EN300-7387835-0.25g |

(2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

200344-33-8 | 95.0% | 0.25g |

$35.0 | 2025-03-11 | |

| Enamine | EN300-7387835-0.5g |

(2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

200344-33-8 | 95.0% | 0.5g |

$55.0 | 2025-03-11 | |

| Enamine | EN300-7387835-25.0g |

(2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

200344-33-8 | 95.0% | 25.0g |

$702.0 | 2025-03-11 | |

| eNovation Chemicals LLC | D953070-25g |

D-Ornithine, N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- |

200344-33-8 | 97% | 25g |

$310 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F77060-10g |

Fmoc-D-Cit-OH |

200344-33-8 | 97% | 10g |

¥2847.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F77060-5g |

Fmoc-D-Cit-OH |

200344-33-8 | 97% | 5g |

¥563.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F77060-25g |

Fmoc-D-Cit-OH |

200344-33-8 | 97% | 25g |

¥5281.0 | 2023-09-07 | |

| Chemenu | CM184513-5g |

Fmoc-D-citrulline |

200344-33-8 | 95% | 5g |

$196 | 2021-06-09 | |

| Chemenu | CM184513-10g |

Fmoc-D-citrulline |

200344-33-8 | 95% | 10g |

$318 | 2021-06-09 |

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:200344-33-8)FMOC-D-CIT-OH

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:200344-33-8)(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

清らかである:99%

はかる:25g

価格 ($):272.0